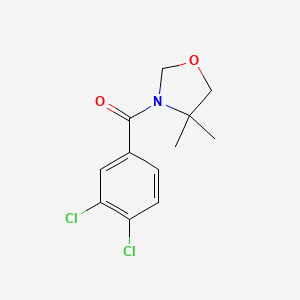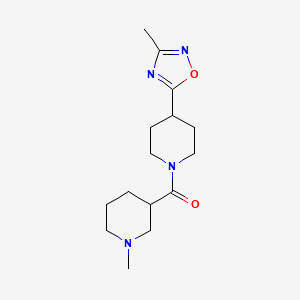
(4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains two piperidine rings, which are six-membered rings with one nitrogen atom. It also contains a 1,2,4-oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom . The presence of these rings suggests that the compound might have interesting biological activities, as both piperidine and 1,2,4-oxadiazole rings are common in pharmaceutical compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through the reaction of a suitable amidoxime with a carbonyl compound . The piperidine rings could be formed through a variety of methods, including the reaction of a suitable amine with a carbonyl compound.Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
The study of crystal structures and molecular interactions is fundamental in understanding the properties and potential applications of chemical compounds. For instance, the crystal structure analysis of compounds similar to (4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone reveals insights into the dihedral angles between rings and the formation of molecular chains through hydrogen bonds, contributing to the understanding of molecular stability and reactivity (B. Revathi et al., 2015).
Synthesis and Antibacterial Evaluation
The synthesis of novel compounds with specified structural features, such as those containing oxadiazole, sulfamoyl, and piperidine functionalities, is crucial for discovering new antibacterial agents. These synthesized compounds have been found to exhibit valuable antibacterial results, indicating their potential as novel antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Antimicrobial Activity
The development of new antimicrobial agents is critical in addressing the challenge of antibiotic resistance. Studies on compounds with structures similar to (4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone have shown promising antimicrobial activity against various pathogenic bacterial and fungal strains, suggesting their potential application in developing new antimicrobial drugs (L. Mallesha & K. Mohana, 2014).
Antiproliferative Activity
Research on novel heterocycles demonstrates the potential of certain compounds for antiproliferative activity, which is significant in the development of cancer therapies. The synthesis and structural characterization, including Hirshfeld surface analysis, of such compounds provide valuable information for understanding their interaction with biological targets and their potential efficacy in inhibiting cancer cell proliferation (S. Benaka Prasad et al., 2018).
Molecular Interaction with Receptors
Understanding the molecular interaction of compounds with biological receptors is crucial for drug development, particularly in designing receptor antagonists for therapeutic purposes. Studies on compounds structurally related to (4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone provide insights into their binding affinity and interaction with specific receptors, such as the CB1 cannabinoid receptor, contributing to the development of new pharmacological agents (J. Shim et al., 2002).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(1-methylpiperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-11-16-14(21-17-11)12-5-8-19(9-6-12)15(20)13-4-3-7-18(2)10-13/h12-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVWWVPKVMNMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCN(CC2)C(=O)C3CCCN(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

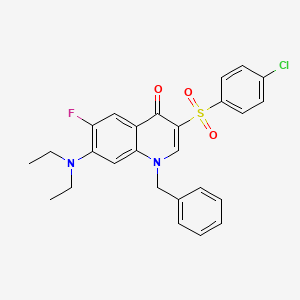
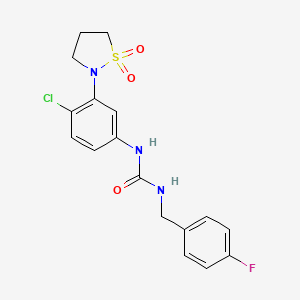

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2653432.png)
![N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2653434.png)

![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B2653436.png)
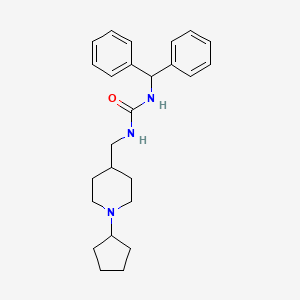
![{2,8-Dioxaspiro[4.5]decan-3-yl}methanol](/img/structure/B2653439.png)
